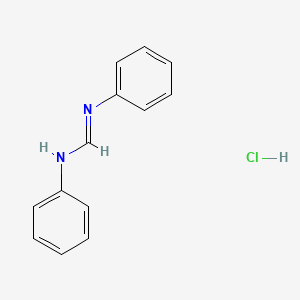
N,N'-Diphenylformamidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylformamidine monohydrochloride is a chemical compound that belongs to the class of N,N-disubstituted formamides. It is known for forming adducts with phosgene and oxalyl chloride . This compound has a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylformamidine monohydrochloride can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst . A mild and efficient method involves using sulfonated rice husk ash as a solid acid catalyst, which promotes the preparation of N,N’-diphenylformamidines from various aromatic amines . The reaction typically occurs under solvent-free conditions, resulting in good-to-high yields .
Industrial Production Methods
In industrial settings, the production of N,N’-Diphenylformamidine monohydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylformamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosgene, oxalyl chloride, and various reducing agents . The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosgene and oxalyl chloride forms adducts .
Scientific Research Applications
N,N’-Diphenylformamidine monohydrochloride has several applications in scientific research:
Chemistry: It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones.
Biology: The compound’s ability to form adducts with phosgene and oxalyl chloride makes it useful in various biological studies.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Diphenylformamidine monohydrochloride involves its ability to form adducts with other compounds, such as phosgene and oxalyl chloride . This interaction can lead to the formation of new chemical entities with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the adducts formed.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylformamide: Similar in structure but lacks the formamidine group.
N,N’-Di(p-tolyl)formamidine: A derivative with p-tolyl groups instead of phenyl groups.
N-(3-(Phenylimino)propenyl)aniline: Contains a propenyl group instead of the formamidine group.
Uniqueness
N,N’-Diphenylformamidine monohydrochloride is unique due to its ability to form stable adducts with phosgene and oxalyl chloride . This property makes it valuable in various chemical and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
20868-98-8 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
N,N'-diphenylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h1-11H,(H,14,15);1H |
InChI Key |
FIZCETDDYBLZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















